molecular formula C6H4FNO4 B12554218 3-Fluoro-5-nitrobenzene-1,2-diol CAS No. 143542-78-3

3-Fluoro-5-nitrobenzene-1,2-diol

Cat. No.: B12554218
CAS No.: 143542-78-3
M. Wt: 173.10 g/mol
InChI Key: SPXVEUQWRDPZPI-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzene-1,2-diol is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-fluorocatechol (3-fluorobenzene-1,2-diol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-nitrobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

143542-78-3

Molecular Formula

C6H4FNO4

Molecular Weight

173.10 g/mol

IUPAC Name

3-fluoro-5-nitrobenzene-1,2-diol

InChI

InChI=1S/C6H4FNO4/c7-4-1-3(8(11)12)2-5(9)6(4)10/h1-2,9-10H

InChI Key

SPXVEUQWRDPZPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)[N+](=O)[O-]

Origin of Product

United States

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